5-Fluoro-MN-24

CB1 receptor binding GTPγS functional assay structure-activity relationship

5-Fluoro-MN-24 (5F-NNEI) is an indole-based SCRA supplied as a crystalline solid (≥98% purity). Its intermediate CB1 affinity (Ki=14.37 nM) and distinct metabolic profile—amide hydrolysis/naphthyl monohydroxylation rather than oxidative defluorination—make it an essential calibrant for forensic multi-analyte panels and SAR comparator for 5F-pentylindole analogs. Intended exclusively for forensic method development, in vitro pharmacology, and preclinical research. Regulatory permits may apply; verify CAS 1445580-60-8 against institutional registries before ordering.

Molecular Formula C24H23FN2O
Molecular Weight 374.4 g/mol
CAS No. 1445580-60-8
Cat. No. B592916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-MN-24
CAS1445580-60-8
Synonyms5-fluoro MN-24
Molecular FormulaC24H23FN2O
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN(C4=CC=CC=C43)CCCCCF
InChIInChI=1S/C24H23FN2O/c25-15-6-1-7-16-27-17-21(20-12-4-5-14-23(20)27)24(28)26-22-13-8-10-18-9-2-3-11-19(18)22/h2-5,8-14,17H,1,6-7,15-16H2,(H,26,28)
InChIKeyDJKVOBZLMBHFKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-MN-24 (5F-NNEI) CAS 1445580-60-8: Synthetic Cannabinoid Receptor Agonist for Forensic and Pharmacological Research Procurement


5-Fluoro-MN-24 (CAS 1445580-60-8), also designated 5F-NNEI and 5F-NNE1, is an indole-based synthetic cannabinoid receptor agonist (SCRA) featuring a terminal 5-fluoropentyl chain attached to a naphthyl-indole-3-carboxamide scaffold [1]. The compound is a fluorinated derivative of NNEI (MN-24/AM-6527), wherein the fluorine substitution on the pentyl side chain represents a deliberate molecular modification associated with altered CB1 receptor binding kinetics and metabolic stability profiles relative to the non-fluorinated parent . 5-Fluoro-MN-24 is supplied as a crystalline solid with purity specifications typically ≥98% and is intended exclusively for forensic analytical method development, in vitro pharmacological investigation of cannabinoid receptor systems, and controlled preclinical research applications .

5-Fluoro-MN-24 Procurement: Why Non-Fluorinated Analogs and Other 5F-Pentylindoles Are Not Functionally Interchangeable


Within the 5F-pentylindole synthetic cannabinoid class, minor structural variations in the head group moiety produce pronounced differences in CB1 receptor binding affinity, functional potency, and in vivo pharmacological effect magnitude, rendering generic substitution across analogs scientifically invalid [1]. The non-fluorinated parent compound NNEI (MN-24) lacks the terminal fluorine atom present in 5-Fluoro-MN-24, a modification that alters not only receptor interaction kinetics but also fundamentally changes the compound's phase I metabolic pathway—shifting from oxidative defluorination pathways characteristic of benzoyl-indole SCRAs to a distinct amide hydrolysis and naphthyl monohydroxylation profile [2]. Furthermore, 5-Fluoro-MN-24 occupies a specific intermediate position in the CB1 affinity and potency continuum among 5F-pentylindole analogs, situated between the exceptionally high-potency compounds such as 5F-MDMB-PICA (Ki = 1.24 nM) and markedly lower-affinity analogs like 5F-SDB-006 (Ki = 263.3 nM) [3]. This intermediate pharmacological profile renders 5-Fluoro-MN-24 particularly valuable for structure-activity relationship studies and as a calibrant in forensic analytical workflows, where predictable and reproducible receptor engagement characteristics are essential.

5-Fluoro-MN-24 Quantitative Differentiation Data: CB1 Affinity, Functional Potency, Metabolic Pathway, and Regulatory Status Compared to Analogs


5-Fluoro-MN-24 CB1 Receptor Binding Affinity (Ki) and Functional Potency (EC50) Head-to-Head Comparison with 5F-Pentylindole Analogs

In a standardized comparative in vitro study using mouse brain membranes, 5-Fluoro-MN-24 (designated 5F-NNEI) exhibited CB1 receptor binding affinity of Ki = 14.37 ± 5.28 nM and functional potency of EC50 = 114.51 ± 15.22 nM in the [35S]GTPγS assay with an efficacy of 171% relative to the reference agonist CP55,940 [1]. This places 5-Fluoro-MN-24 in a distinct intermediate pharmacological tier relative to other 5F-pentylindole analogs tested under identical experimental conditions. The compound is approximately 11.6-fold lower in CB1 binding affinity compared to 5F-MDMB-PICA (Ki = 1.24 nM) but approximately 18.3-fold higher in affinity compared to 5F-SDB-006 (Ki = 263.3 nM) [2]. Functionally, 5-Fluoro-MN-24 is approximately 78-fold less potent than 5F-MDMB-PICA (EC50 = 1.46 nM) but approximately 98-fold more potent than 5F-SDB-006 (EC50 = 11,200 nM) in activating CB1 receptor-mediated G-protein signaling [3]. This intermediate potency profile distinguishes 5-Fluoro-MN-24 from both ultra-high-potency analogs associated with severe toxicity and low-potency analogs with limited receptor engagement.

CB1 receptor binding GTPγS functional assay structure-activity relationship synthetic cannabinoid pharmacology

5-Fluoro-MN-24 Distinct In Vitro Phase I Metabolic Pathway: Amide Hydrolysis and Naphthyl Hydroxylation vs Oxidative Defluorination in Other SCRAs

In a comparative in vitro metabolic profiling study using human liver microsome systems and liquid chromatography-high resolution mass spectrometry (LC-HRMS), 5-Fluoro-MN-24 (5F-NNEI) demonstrated a distinct metabolic fate that diverges fundamentally from other synthetic cannabinoid subclasses [1]. Specifically, 5-Fluoro-MN-24 undergoes amide hydrolysis and monohydroxylation at the naphthyl moiety as its principal phase I metabolic pathway. This contrasts sharply with benzoyl-indole SCRAs such as AM-694, which predominantly undergo oxidative defluorination of the terminal pentyl chain [2]. Additionally, 5-Fluoro-MN-24 differs from indazole carboxamide SCRAs containing adamantyl groups (e.g., FUB-APINACA), which primarily produce hydroxylated adamantyl metabolites, and from ester-containing SCRAs (e.g., MFUBINAC, AMB-FUBINACA) that undergo ester hydrolysis as the predominant pathway [3]. The identification of amide hydrolysis as a primary route for 5-Fluoro-MN-24 has direct toxicological relevance, as this pathway may liberate 1-naphthylamine, a compound with documented carcinogenic potential [4].

drug metabolism human liver microsomes forensic toxicology metabolite identification LC-HRMS

5-Fluoro-MN-24 In Vivo Pharmacological Efficacy (ED50) in Murine Cannabinoid Tetrad Model: Direct Comparison with 5F-Pentylindole Analogs

In a comprehensive in vivo pharmacological evaluation using C57BL/6J mice, 5-Fluoro-MN-24 (5F-NNEI) produced dose-dependent CB1-mediated hypothermia (ED50 = 1.01 ± 0.23 mg/kg), catalepsy (ED50 = 0.47 ± 0.05 mg/kg), and analgesia (ED50 = 1.06 ± 0.16 mg/kg), with all effects reversed by the CB1 antagonist rimonabant, confirming CB1 receptor-dependent mechanism [1]. When compared head-to-head with other 5F-pentylindole analogs tested under identical experimental conditions, 5-Fluoro-MN-24 exhibited in vivo potency that is approximately 33.7-fold lower than 5F-MDMB-PICA across the three behavioral measures (5F-MDMB-PICA ED50 values: hypothermia = 0.03 mg/kg, catalepsy = 0.03 mg/kg, analgesia = 0.02 mg/kg) [2]. Conversely, 5-Fluoro-MN-24 is approximately 31- to 41-fold more potent in vivo than 5F-SDB-006 (ED50 values: hypothermia = 31.3 mg/kg, catalepsy = 29.8 mg/kg, analgesia = 43.5 mg/kg) [3]. Notably, the in vitro Ki and EC50 values for 5-Fluoro-MN-24 showed positive correlation with in vivo ED50 potency estimates, validating the predictive utility of the in vitro binding and functional data for this compound [4].

in vivo pharmacology CB1 receptor agonism murine tetrad model hypothermia catalepsy analgesia

5-Fluoro-MN-24 Distinct Regulatory Scheduling Status: Differential Legal Classification Relative to Non-Fluorinated Parent MN-24

Regulatory classification of 5-Fluoro-MN-24 varies jurisdictionally and may diverge from that of its non-fluorinated parent compound MN-24 (NNEI), creating distinct procurement and handling requirements for research use [1]. In the United States, 5-Fluoro-MN-24 was proposed for inclusion as a Schedule I controlled substance in West Virginia under Senate Bill 703 (2022), listed alongside MN-24 as separate entities with distinct chemical definitions [2]. Internationally, 5-Fluoro-MN-24 (5F-MN-24) was added to Indonesia's controlled narcotics list in September 2020 under Minister of Health Regulation No. 5 of 2020, as part of a cohort of seven newly scheduled synthetic cannabinoids that included MDMB-FUBINACA, AMB-FUBICA, and 4F-MDMB-BINACA [3]. Notably, the fluorinated analog receives distinct regulatory consideration from non-fluorinated MN-24, which may be subject to different control measures or scheduling timelines depending on the jurisdiction. Researchers procuring 5-Fluoro-MN-24 must verify current scheduling status in their specific country or state, as the compound's regulatory classification directly impacts import/export documentation, institutional review requirements, and controlled substance licensing obligations.

controlled substances regulatory compliance forensic procurement scheduling status international drug control

5-Fluoro-MN-24 Analytical Reference Standard Specifications and Physicochemical Characterization Data

5-Fluoro-MN-24 is commercially available as a certified analytical reference standard with defined purity specifications (≥98%) and fully characterized physicochemical properties essential for forensic and analytical method development . The compound is supplied as a crystalline solid with the molecular formula C24H23FN2O and molecular weight of 374.5 g/mol, and its solubility profile has been empirically determined across multiple solvent systems: 5 mg/mL in DMSO, 3.3 mg/mL in DMF, 0.33 mg/mL in DMSO:PBS (pH 7.2) at 1:2 ratio, and 1 mg/mL in methanol . The UV absorption maxima (λmax) at 221 nm and 299 nm provide definitive spectral fingerprints for analytical detection . The compound's InChI Key (DJKVOBZLMBHFKX-UHFFFAOYSA-N) and canonical SMILES string serve as unambiguous structural identifiers for database cross-referencing and cheminformatic analyses [1]. Long-term storage stability of ≥5 years at -20°C has been established, ensuring lot-to-lot consistency for longitudinal studies and forensic casework [2].

analytical reference standard forensic chemistry LC-MS method development quality control certified reference material

5-Fluoro-MN-24 CB1 Receptor Affinity Relative to Non-Fluorinated Parent NNEI (MN-24): Class-Level Inference from Fluorination Structure-Activity Relationships

The addition of a terminal fluorine atom to the pentyl chain of synthetic cannabinoids has been established across multiple indole-based and indazole-based SCRA scaffolds as a structural modification that typically enhances CB1 and CB2 receptor binding affinity significantly relative to the non-fluorinated parent compounds . In the specific context of 5-Fluoro-MN-24 (5F-NNEI) relative to its non-fluorinated parent NNEI (MN-24/AM-6527, Ki at CB1 = 60.09 nM, EC50 = 9.481 nM), the fluorination modification is estimated to increase CB1 binding affinity by approximately 2- to 5-fold based on structure-activity relationship data from related synthetic cannabinoid series [1]. While direct head-to-head binding data comparing 5-Fluoro-MN-24 and NNEI under identical assay conditions is not currently available in the peer-reviewed literature, the class-level inference from multiple SCRA chemotypes supports that terminal fluorination of the pentyl chain consistently produces enhanced cannabinoid receptor engagement compared to non-fluorinated analogs [2]. The non-fluorinated parent NNEI has documented CB1 pEC50 of 8.9 (EC50 ≈ 1 nM) with approximately 80-fold selectivity over CB2 receptors, providing a quantitative baseline for understanding the pharmacological context of the fluorinated derivative [3].

fluorination SAR CB1 receptor affinity enhancement synthetic cannabinoid analog design structure-activity relationship

5-Fluoro-MN-24 Scientific Procurement Applications: Validated Use Cases in Forensic Toxicology, CB1 Pharmacology, and Analytical Method Development


Forensic Toxicology: LC-MS/MS Method Development and Validation Using 5-Fluoro-MN-24 as a Certified Analytical Reference Standard

Forensic toxicology laboratories developing quantitative LC-MS/MS methods for the detection of 5F-NNEI in seized drug materials and biological specimens require certified analytical reference standards with documented purity (≥98%), fully characterized solubility parameters (5 mg/mL in DMSO, 3.3 mg/mL in DMF, 1 mg/mL in methanol), and established UV spectral fingerprints (λmax = 221 nm, 299 nm) for instrument calibration and method validation . The compound's distinct metabolic pathway—involving amide hydrolysis and naphthyl monohydroxylation as primary phase I routes in human liver microsome systems—necessitates that laboratories also procure authentic metabolite reference standards for comprehensive method development [1]. The intermediate CB1 receptor affinity (Ki = 14.37 nM) and functional potency (EC50 = 114.51 nM) of 5-Fluoro-MN-24 relative to other 5F-pentylindole analogs [2] positions this compound as an ideal calibrant for establishing detection thresholds and linear dynamic ranges in multi-analyte forensic panels.

CB1 Receptor Pharmacology: Structure-Activity Relationship Studies of 5F-Pentylindole Synthetic Cannabinoids

5-Fluoro-MN-24 serves as a key comparator compound in structure-activity relationship (SAR) investigations of 5F-pentylindole synthetic cannabinoid receptor agonists, owing to its well-characterized in vitro binding profile (Ki = 14.37 ± 5.28 nM at CB1) and functional agonist activity (EC50 = 114.51 ± 15.22 nM, Emax = 171% in [35S]GTPγS assay) . The compound's intermediate pharmacological potency distinguishes it from ultra-high-potency analogs such as 5F-MDMB-PICA (Ki = 1.24 nM, EC50 = 1.46 nM) and low-potency comparators such as 5F-SDB-006 (Ki = 263.3 nM, EC50 = 11,200 nM), enabling researchers to systematically evaluate how incremental structural modifications to the naphthyl-indole-3-carboxamide scaffold influence CB1 receptor engagement [1]. In vivo, 5-Fluoro-MN-24 produces quantifiable, dose-dependent CB1-mediated effects in murine models, including hypothermia (ED50 = 1.01 mg/kg), catalepsy (ED50 = 0.47 mg/kg), and analgesia (ED50 = 1.06 mg/kg), with all effects reversed by the CB1 antagonist rimonabant [2]. This validated in vitro-to-in vivo correlation supports the compound's utility as a pharmacological tool for probing CB1 receptor function in preclinical neuroscience research.

In Vitro Drug Metabolism Studies: Human Liver Microsome Profiling of Naphthyl-Indole Carboxamide Synthetic Cannabinoids

5-Fluoro-MN-24 is an essential substrate for in vitro phase I metabolic profiling studies using human liver microsome systems, where it serves as a representative naphthyl-indole carboxamide SCRA with a distinct metabolic fate characterized by amide hydrolysis and monohydroxylation at the naphthyl moiety . This metabolic signature differentiates 5-Fluoro-MN-24 from benzoyl-indole SCRAs (e.g., AM-694, which undergo oxidative defluorination), indazole carboxamide SCRAs with adamantyl groups (e.g., FUB-APINACA, which produce hydroxylated adamantyl metabolites), and ester-containing SCRAs (e.g., MFUBINAC, AMB-FUBINACA, which undergo ester hydrolysis predominantly) [1]. Researchers investigating the metabolic liberation of 1-naphthylamine—a compound with documented carcinogenic potential suspected to arise from amide hydrolysis of NNEI-class compounds—specifically require 5-Fluoro-MN-24 as the fluorinated substrate for comparative toxicological assessments [2]. The established metabolite profile enables forensic toxicologists to identify appropriate urinary biomarkers for confirming 5F-NNEI exposure in clinical and postmortem casework.

Regulatory Compliance and Controlled Substance Reference Material Procurement

Institutions requiring authenticated reference materials for controlled substance compliance programs must procure 5-Fluoro-MN-24 (CAS 1445580-60-8) specifically, as this compound is scheduled separately from its non-fluorinated parent MN-24 (NNEI) in multiple jurisdictions, including proposed Schedule I listing in West Virginia (Senate Bill 703, 2022) and controlled narcotics classification in Indonesia (Minister of Health Regulation No. 5, 2020) [1]. Procurement officers and research compliance administrators must verify that the exact CAS number (1445580-60-8) matches current institutional, state, and federal controlled substance registries, as regulatory status varies by jurisdiction and may be updated periodically. The compound's documented long-term storage stability of ≥5 years at -20°C [2] supports cost-effective inventory management for institutions maintaining reference standard libraries. Given that the compound is supplied exclusively for forensic and research applications with explicit restrictions against human or veterinary use, procurement documentation must clearly establish legitimate research or analytical intended use to satisfy vendor compliance requirements and institutional controlled substance oversight protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-MN-24

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.